molecular formula C18H14N4S B2366321 6-(Benzylthio)-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 852372-82-8

6-(Benzylthio)-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B2366321
CAS No.: 852372-82-8
M. Wt: 318.4
InChI Key: XZUBQBSZTWSKSB-UHFFFAOYSA-N
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Description

6-(Benzylthio)-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine is a chemical compound that has garnered significant interest in various fields of research due to its unique chemical structure and potential biological activities. This compound belongs to the class of triazolopyridazines, which are known for their diverse applications in medicinal chemistry and material science .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Benzylthio)-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of a heterocyclic diamine with a nitrite or the reaction of hydrazine hydrate with dicarbonyl compounds . One common method includes the use of bimetallic copper and zinc-catalyzed oxidative cycloaddition . The reaction conditions often require specific temperatures and solvents to ensure the successful formation of the triazolopyridazine ring.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. The use of continuous flow reactors and automated synthesis platforms could potentially enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

6-(Benzylthio)-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of a suitable base.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate, dicarbonyl compounds, and various oxidizing and reducing agents . The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce the corresponding amines or alcohols .

Scientific Research Applications

6-(Benzylthio)-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: Research has indicated its potential use in the treatment of various diseases, including cancer and infectious diseases.

    Industry: It is utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-(Benzylthio)-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine include:

  • 1,2,3-Triazolo[4,5-b]pyrazine
  • 1,2,3-Triazolo[4,5-c]pyridazine
  • 1,2,3-Triazolo[4,5-d]pyridazine

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the benzylthio group, which imparts distinct chemical and biological properties . This compound’s ability to interact with multiple molecular targets makes it a versatile candidate for various applications in research and industry .

Properties

IUPAC Name

6-benzylsulfanyl-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4S/c1-3-7-14(8-4-1)13-23-17-12-11-16-19-20-18(22(16)21-17)15-9-5-2-6-10-15/h1-12H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZUBQBSZTWSKSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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